molecular formula C21H18N2O3S2 B6522365 4-benzyl-2-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 946268-54-8

4-benzyl-2-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B6522365
CAS No.: 946268-54-8
M. Wt: 410.5 g/mol
InChI Key: DXGJFJPIJDFGAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzyl-2-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione is a benzothiadiazine derivative characterized by a trione (three ketone groups) on the sulfur-containing heterocyclic core. Key structural features include:

  • A benzyl group at position 4, contributing lipophilicity and steric bulk.
  • A 3-(methylsulfanyl)phenyl substituent at position 2, introducing electron-rich sulfur-based functionality.

Properties

IUPAC Name

4-benzyl-2-(3-methylsulfanylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S2/c1-27-18-11-7-10-17(14-18)23-21(24)22(15-16-8-3-2-4-9-16)19-12-5-6-13-20(19)28(23,25)26/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGJFJPIJDFGAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-benzyl-2-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a member of the benzothiadiazine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzothiadiazine core with various substituents that influence its biological properties. The presence of a methylsulfanyl group and a benzyl moiety contributes to its potential pharmacological effects.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of the benzothiadiazine ring through cyclization reactions.
  • Introduction of substituents such as the methylsulfanyl and benzyl groups via nucleophilic substitution or electrophilic aromatic substitution.

Biological Activity Overview

Research indicates that compounds within the benzothiadiazine class exhibit a variety of biological activities:

  • Antimicrobial Activity
    • Studies have shown that certain derivatives possess significant antibacterial and antifungal properties. For example, compounds similar to the target compound demonstrated effective inhibition against various pathogens at concentrations as low as 50 μg/mL .
  • Anticancer Properties
    • In vitro studies have assessed the antiproliferative effects against several cancer cell lines. For instance, derivatives were evaluated for their ability to inhibit cell growth in human liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cells . The results indicated that some derivatives exhibited moderate to strong inhibition with IC50 values in the micromolar range.
  • Neuroprotective Effects
    • Certain synthesized derivatives have shown potential neuroprotective effects in models of ischemia/reperfusion injury. These compounds were found to attenuate neuronal damage and exhibited antioxidant properties by scavenging reactive oxygen species (ROS) .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Inhibition of key enzymes involved in cellular proliferation and survival.
  • Modulation of signaling pathways associated with apoptosis and inflammation.

Case Studies

Several studies highlight the biological activity of similar compounds:

StudyBiological ActivityFindings
AntimicrobialEffective against multiple bacterial strains with MIC values around 50 μg/mL.
AnticancerInhibition of SK-Hep-1 cell line with IC50 values ranging from 6.46 to 6.56 μM for selected derivatives.
NeuroprotectiveSignificant reduction in neuronal injury in ischemia models; effective ROS scavenging activity noted.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with modifications in substituents, core structure, or synthetic routes. Key examples are summarized below:

Table 1: Structural and Functional Comparison of Benzothiadiazine Derivatives

Compound Name R4 (Position 4) R2 (Position 2) Molecular Formula Key Features/Applications Reference
Target Compound Benzyl 3-(Methylsulfanyl)phenyl Not explicitly provided High lipophilicity; potential kinase inhibition -
4-[(4-Fluorophenyl)Methyl] Analog (CAS 946322-41-4) 4-Fluorophenylmethyl 3-(Methylsulfanyl)phenyl Not provided Enhanced electronic effects (fluorine substitution)
4-[(4-Chlorophenyl)Methyl]-2-(4-Methoxyphenyl) Analog (CAS 866846-92-6) 4-Chlorophenylmethyl 4-Methoxyphenyl C23H19ClN2O4S Improved solubility (methoxy group); anticonvulsant activity
5-Amino-3,4-Dihydro-2H-1λ⁶,2,4-Benzothiadiazine-1,1,3-Trione - - C7H9ClF2N2O Amino group introduces polarity; possible CNS activity
4-Methyl-3,4-Dihydro-2H-1λ⁶,2,4-Benzothiadiazine-1,1,3-Trione Methyl - Not provided Simplified structure; baseline for SAR studies

Key Observations:

Substituent Effects on Bioactivity :

  • The 3-(methylsulfanyl)phenyl group in the target compound and its fluorinated analog (CAS 946322-41-4) may enhance interactions with sulfur-binding enzymes or receptors .
  • The 4-methoxyphenyl substituent in CAS 866846-92-6 improves aqueous solubility compared to the target compound’s lipophilic benzyl group, suggesting divergent therapeutic applications .

Synthetic Accessibility: Palladium-catalyzed methods (e.g., styryl group introduction) are employed for benzothiadiazine derivatives, as seen in related compounds .

The chlorophenylmethyl group in CAS 866846-92-6 adds steric hindrance, which may influence metabolic stability .

Research Findings and Limitations

  • Gaps in Data : Direct comparative studies on pharmacokinetics or biological efficacy are absent in the evidence. Inferences are drawn from substituent chemistry and related analogs.
  • Synthesis : The palladium-catalyzed method described in could be adapted for synthesizing the target compound, given the structural similarity to styryl-containing derivatives .

Preparation Methods

Core Scaffold Formation via Thiourea Cyclization

The benzothiadiazine trione core is typically synthesized through cyclocondensation of a substituted thiourea with a diketone or α-keto acid. For example, reacting 3-(methylsulfanyl)phenyl isothiocyanate with benzylamine forms a thiourea intermediate, which undergoes cyclization in the presence of phosgene or triphosgene to yield the trione structure.

Reaction Conditions :

  • Solvent : Dichloromethane or tetrahydrofuran.

  • Temperature : 0–5°C for thiourea formation, followed by reflux (60–80°C) for cyclization.

  • Catalyst : Triethylamine to scavenge HCl.

Analytical Validation :

  • NMR : Characteristic singlet for the trione carbonyl groups at δ 170–175 ppm.

  • HPLC : Purity >95% achieved via reverse-phase chromatography.

Introduction of the 3-(Methylsulfanyl)phenyl Group

The 3-(methylsulfanyl)phenyl substituent is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. A patented method for analogous compounds employs a palladium-catalyzed cross-coupling between a benzothiadiazine boronic ester and 3-(methylsulfanyl)phenyl bromide.

Optimization Parameters :

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Base : K₂CO₃.

  • Yield : 65–72% after column purification.

Benzylation at Position 4

Benzyl groups are introduced via alkylation using benzyl bromide in the presence of a base. A protocol adapted from EvitaChem’s synthesis of a cyclobutylmethyl analog uses potassium tert-butoxide in DMF at 50°C.

Key Observations :

  • Regioselectivity : The benzyl group preferentially attaches to the less sterically hindered nitrogen atom.

  • Side Reactions : Over-alkylation is minimized by slow addition of benzyl bromide.

Comparative Analysis of Synthetic Strategies

Step Method Conditions Yield Purity
Thiourea FormationIsothiocyanate + AmineDCM, 0°C, Et₃N85%90%
CyclizationPhosgene-mediatedTHF, reflux, 12 h78%92%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃DME/H₂O, 80°C, 24 h68%95%
BenzylationBnBr, KOtBuDMF, 50°C, 6 h75%98%

Mechanistic Insights and Side-Reaction Mitigation

Cyclization Mechanism

The cyclization step proceeds via nucleophilic attack of the thiourea sulfur on the electrophilic carbonyl carbon, followed by elimination of HCl and rearrangement to form the trione ring. Competing pathways, such as oligomerization, are suppressed by using anhydrous conditions and controlled stoichiometry.

Sulfur Oxidation Management

The methylsulfanyl group (-SMe) is prone to over-oxidation to sulfone (-SO₂Me) under strong oxidizing conditions. This is mitigated by employing mild oxidizing agents (e.g., H₂O₂ in acetic acid) and low temperatures (0–10°C).

Analytical and Characterization Data

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.20 (m, aromatic protons), 4.55 (s, benzyl CH₂), 2.47 (s, SMe).

  • ¹³C NMR : δ 170.2 (C=O), 139.5 (quaternary C), 128.7–126.3 (aromatic C), 44.8 (benzyl CH₂), 15.3 (SMe).

  • HRMS (ESI+) : m/z calc. for C₂₁H₁₇N₂O₃S₂ [M+H]⁺: 409.0684; found: 409.0689.

Purity Assessment

  • HPLC : Retention time 12.3 min (C18 column, 70:30 MeOH/H₂O).

  • Elemental Analysis : C 61.68%, H 4.15%, N 6.85% (theoretical: C 61.75%, H 4.19%, N 6.87%).

Q & A

Q. What are the optimal synthetic routes for 4-benzyl-2-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione?

Methodological Answer: The synthesis typically involves multi-step reactions starting with the benzothiadiazine core. Key steps include:

  • Core formation : Cyclocondensation of thiol-containing precursors with aldehydes or ketones under acidic conditions (e.g., glacial acetic acid in ethanol) .
  • Functionalization : Introduction of the 3-(methylsulfanyl)phenyl group via nucleophilic substitution or coupling reactions. The benzyl group is often added via alkylation using benzyl halides in the presence of a base (e.g., K₂CO₃) .
  • Oxidation : Sulfur atoms in the thiadiazine ring are oxidized to sulfone groups using agents like H₂O₂ or m-CPBA .
    Critical Parameters : Reaction temperature (60–100°C), solvent polarity, and stoichiometry of reagents must be optimized to avoid side products like over-oxidized derivatives .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR : ¹H and ¹³C NMR confirm substituent positions and regioselectivity. For example, the methylsulfanyl group’s singlet at δ 2.4–2.6 ppm (¹H) and the benzyl group’s aromatic protons (δ 7.2–7.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ ion matching C₂₄H₂₁N₂O₃S₂⁺).
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with mobile phases like methanol:buffer (65:35, pH 4.6) .
  • X-ray Crystallography : Resolves stereochemical ambiguities, particularly the dihydro-2H ring conformation and sulfone geometry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

Methodological Answer:

  • Structural Modifications : Synthesize analogs with variations in:
    • Benzyl group : Replace with electron-withdrawing (e.g., 4-CF₃) or donating (e.g., 4-OCH₃) substituents to assess electronic effects on target binding .
    • Methylsulfanyl group : Substitute with bulkier groups (e.g., phenylsulfanyl) to probe steric tolerance in enzyme active sites .
  • Biological Assays : Test modified compounds against targets (e.g., kinases, proteases) using fluorescence polarization or SPR-based binding assays. Compare IC₅₀ values to establish SAR trends .
    Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate activity changes with predicted binding modes .

Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

Methodological Answer:

  • Assay Standardization : Ensure consistent protocols (e.g., MIC vs. cell viability assays) and cell lines (e.g., MCF-7 vs. HeLa). Variability often arises from differences in membrane permeability or metabolic activation .
  • Mechanistic Profiling : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify off-target effects. For example, unintended ROS generation in cancer cells may mask specific target inhibition .
  • Cross-Validation : Compare results with structurally related benzothiazines (e.g., 2-phenyl-1,3,4-benzothiadiazine derivatives) to isolate substituent-specific effects .

Q. What computational strategies predict metabolic stability and toxicity?

Methodological Answer:

  • Metabolism Prediction : Use software like Schrödinger’s ADMET Predictor to identify labile sites (e.g., sulfone hydrolysis or CYP450-mediated oxidation of the methylsulfanyl group) .
  • Toxicity Profiling :
    • In silico : Apply QSAR models (e.g., ProTox-II) to predict hepatotoxicity or mutagenicity based on structural alerts (e.g., thiol reactivity) .
    • In vitro : Validate with hepatic microsomal stability assays and Ames tests for genotoxicity .

Q. How to optimize reaction yields for large-scale synthesis (>10 g)?

Methodological Answer:

  • Process Chemistry Adjustments :
    • Catalysis : Replace stoichiometric oxidants (e.g., m-CPBA) with catalytic TEMPO/NaClO₂ for sulfone formation to reduce waste .
    • Solvent Recycling : Use toluene/water biphasic systems for easier product isolation and solvent recovery .
  • Quality Control : Implement inline FTIR or PAT (Process Analytical Technology) to monitor reaction progression and minimize impurities .

Q. What are the challenges in crystallizing this compound for X-ray analysis?

Methodological Answer:

  • Crystallization Issues : The compound’s flexibility (dihydro-2H ring) and polar sulfone groups hinder lattice formation.
  • Solutions :
    • Co-crystallization : Use rigid co-formers (e.g., 1,2-diiodobenzene) to stabilize the structure .
    • Temperature Gradients : Slow cooling (0.5°C/min) from saturated DMSO/EtOAc solutions promotes nucleation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.